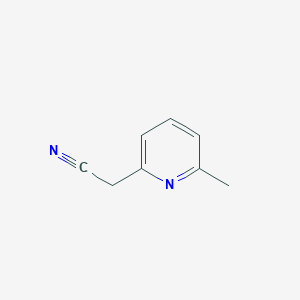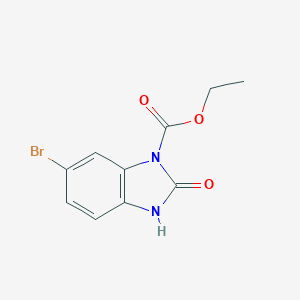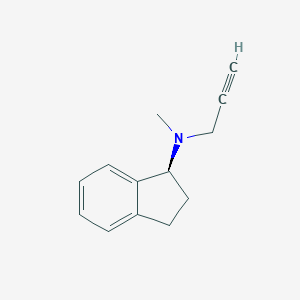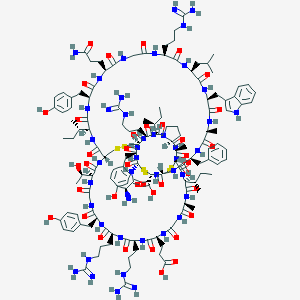
(S)-2-(Methoxymethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Methoxymethyl)piperidine, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMP is a piperidine derivative that belongs to the class of psychoactive substances known as NMDA receptor antagonists. In
Mécanisme D'action
(S)-2-(Methoxymethyl)piperidine works by blocking the NMDA receptor, which is responsible for the transmission of pain signals in the brain. By blocking this receptor, (S)-2-(Methoxymethyl)piperidine can effectively reduce pain and provide analgesic effects. Additionally, (S)-2-(Methoxymethyl)piperidine has been shown to have anesthetic properties by blocking the NMDA receptor in the brain.
Biochemical and Physiological Effects
(S)-2-(Methoxymethyl)piperidine has been shown to have a number of biochemical and physiological effects. Studies have shown that (S)-2-(Methoxymethyl)piperidine can reduce pain in animal models by blocking the NMDA receptor. Additionally, (S)-2-(Methoxymethyl)piperidine has been shown to have anesthetic properties by blocking the NMDA receptor in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-2-(Methoxymethyl)piperidine in lab experiments is its ability to effectively reduce pain in animal models. This makes it a useful tool for researchers studying pain pathways in the brain. However, one limitation of using (S)-2-(Methoxymethyl)piperidine is its potential toxicity at high doses. Researchers must be careful when administering (S)-2-(Methoxymethyl)piperidine to ensure that it is used safely and effectively.
Orientations Futures
There are several future directions for research on (S)-2-(Methoxymethyl)piperidine. One area of interest is the development of new analogs of (S)-2-(Methoxymethyl)piperidine that may have improved therapeutic properties. Additionally, researchers may investigate the potential use of (S)-2-(Methoxymethyl)piperidine in the treatment of other conditions, such as depression or anxiety.
Conclusion
In conclusion, (S)-2-(Methoxymethyl)piperidine is a promising chemical compound that has potential therapeutic applications as an analgesic and anesthetic agent. Its mechanism of action involves blocking the NMDA receptor, which is responsible for pain transmission in the brain. While there are advantages and limitations to using (S)-2-(Methoxymethyl)piperidine in lab experiments, there are several future directions for research that could lead to the development of new and improved therapeutic agents.
Méthodes De Synthèse
The synthesis of (S)-2-(Methoxymethyl)piperidine involves the reaction of piperidine with formaldehyde and methanol. The reaction takes place in the presence of a catalyst, typically a strong acid such as hydrochloric acid. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Applications De Recherche Scientifique
(S)-2-(Methoxymethyl)piperidine has been the subject of extensive research for its potential therapeutic applications. One of the most promising areas of research is its use as an analgesic agent. Studies have shown that (S)-2-(Methoxymethyl)piperidine can effectively reduce pain in animal models, making it a potential alternative to traditional pain medications.
Another area of research is the use of (S)-2-(Methoxymethyl)piperidine as an anesthetic agent. (S)-2-(Methoxymethyl)piperidine has been shown to have anesthetic properties in animal models, suggesting that it could be used as a safer alternative to traditional anesthetics.
Propriétés
IUPAC Name |
(2S)-2-(methoxymethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPHVNKZLOQXAX-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427465 |
Source


|
| Record name | (S)-2-(METHOXYMETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149054-86-4 |
Source


|
| Record name | (S)-2-(METHOXYMETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)



![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)
